Cyanuric chloride-13C3
Overview
Description
Cyanuric chloride-13C3, also known as 2,4,6-Trichloro-1,3,5-triazine-13C3, is an isotopically labeled compound where three carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of cyanuric chloride, a chlorinated triazine, and is primarily used in scientific research due to its unique isotopic labeling.
Mechanism of Action
Target of Action
Cyanuric chloride-13C3 is a chemically labeled variant of cyanuric chloride, a compound that has been utilized in the development of new synthetic lipid compounds . The primary targets of this compound are these lipid compounds, which can form nanoparticles and be used in various biological applications, including gene delivery and immunization .
Mode of Action
This compound interacts with its targets by serving as a chemoselective linker due to the thermally controlled reactivity of its three electrophilic carbons . This allows it to be incorporated into target molecules, enabling the monitoring of their fate and interactions within biological or chemical systems .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of lipid compounds . It has been used to create diverse lipid compounds, which can encapsulate drugs, genes, and peptides . These lipid compounds can then be used in various biological applications, such as gene delivery and immunization .
Pharmacokinetics
The use of stable isotopes like 13c has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the formation of new synthetic lipid compounds that can form nanoparticles . These nanoparticles can remain stable for at least one month and can be used for various biological applications . For instance, these lipids are capable of plasmid delivery in vitro, and inducing antibody profiles similar to other hydrophobic anchors in liposomal peptide vaccines .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of water. This compound is stable under normal conditions but may decompose under high temperatures or in the presence of strong oxidizing agents . It is also hygroscopic and should be stored away from water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanuric chloride-13C3 typically involves the chlorination of isotopically labeled cyanuric acid-13C3. The process begins with the preparation of cyanuric acid-13C3 from carbon-13 labeled urea. The cyanuric acid-13C3 is then chlorinated using phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) as chlorinating agents .
Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The process involves the trimerization of isotopically labeled cyanogen chloride-13C3 in the presence of a carbon catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: Cyanuric chloride-13C3 undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the presence of reactive chlorine atoms. These reactions include:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyanuric acid-13C3 and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form melamine derivatives.
Alcohols and Thiols: React to form corresponding esters and thioesters.
Major Products:
Melamine Derivatives: Formed from reactions with amines.
Esters and Thioesters: Formed from reactions with alcohols and thiols.
Cyanuric Acid-13C3: Formed from hydrolysis.
Scientific Research Applications
Cyanuric chloride-13C3 is extensively used in various scientific research fields due to its isotopic labeling:
Chemistry: Used as a precursor in the synthesis of isotopically labeled compounds for tracing and mechanistic studies.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Used in the production of isotopically labeled pesticides and herbicides.
Comparison with Similar Compounds
Cyanuric Acid-13C3: A hydrolysis product of cyanuric chloride-13C3.
Cyanuric Fluoride: Another halogenated triazine compound.
Trichloroisocyanuric Acid: A related compound used in disinfection and bleaching.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it valuable for tracing studies and mechanistic investigations. Its reactivity and ability to form various derivatives further enhance its utility in scientific research .
Properties
IUPAC Name |
2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNCLNQXLYJVJD-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583894 | |
Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286013-07-8 | |
Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286013-07-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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